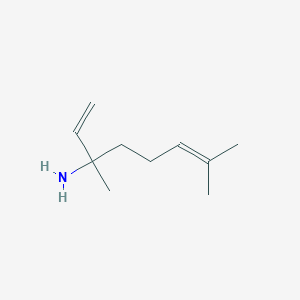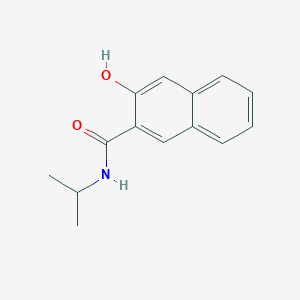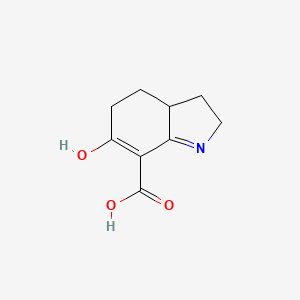
4-Benzyl-6,7-dimethoxyisoquinoline;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-6,7-dimethoxyisoquinoline;methanesulfonic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The compound is characterized by the presence of a benzyl group at the 4-position and methoxy groups at the 6 and 7 positions of the isoquinoline ring, along with a methanesulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6,7-dimethoxyisoquinoline;methanesulfonic acid typically involves multiple steps. One common method involves the regioselective metalation of substituted isoquinolines. For instance, the metalation of 5,6,7-trimethoxyisoquinoline with TMPMgCl·LiCl at room temperature, followed by reaction with benzyl halides, can yield the desired benzylated isoquinoline . The methanesulfonic acid group can be introduced through sulfonation reactions using methanesulfonic anhydride or methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-6,7-dimethoxyisoquinoline;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of benzylisoquinoline ketones or carboxylic acids.
Reduction: Formation of benzylisoquinoline alcohols.
Substitution: Formation of substituted benzylisoquinolines.
Scientific Research Applications
4-Benzyl-6,7-dimethoxyisoquinoline;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and alkaloids.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Benzyl-6,7-dimethoxyisoquinoline;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can modulate ion channels and interact with enzymes involved in metabolic pathways . Its effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate
- 4-Methyl-6,7-dimethoxyisoquinoline
- 4-Ethyl-6,7-dimethoxyisoquinoline
Uniqueness
4-Benzyl-6,7-dimethoxyisoquinoline;methanesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
57543-35-8 |
|---|---|
Molecular Formula |
C19H21NO5S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-benzyl-6,7-dimethoxyisoquinoline;methanesulfonic acid |
InChI |
InChI=1S/C18H17NO2.CH4O3S/c1-20-17-9-15-12-19-11-14(16(15)10-18(17)21-2)8-13-6-4-3-5-7-13;1-5(2,3)4/h3-7,9-12H,8H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
JCZNDOIKHLRPCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=CC=C3)OC.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)

![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)

![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)



